2-(4-nitro-1H-pyrazol-1-yl)propanehydrazide
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Overview
Description
2-(4-nitro-1H-pyrazol-1-yl)propanehydrazide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrazole ring substituted with a nitro group and a propionic acid hydrazide moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-nitro-1H-pyrazol-1-yl)propanehydrazide typically involves the following steps:
Formation of 4-Nitro-pyrazole: This can be achieved by nitration of pyrazole using a mixture of concentrated nitric acid and sulfuric acid.
Alkylation: The 4-nitro-pyrazole is then alkylated with a suitable alkyl halide, such as 3-bromopropionic acid, under basic conditions to form 2-(4-Nitro-pyrazol-1-yl)-propionic acid.
Hydrazide Formation: The final step involves the reaction of 2-(4-Nitro-pyrazol-1-yl)-propionic acid with hydrazine hydrate to form the hydrazide derivative.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-(4-nitro-1H-pyrazol-1-yl)propanehydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions, forming various derivatives.
Condensation: The hydrazide group can react with aldehydes or ketones to form hydrazones.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Condensation: Aldehydes or ketones in the presence of an acid catalyst.
Major Products
Reduction: 2-(4-Amino-pyrazol-1-yl)-propionic acid hydrazide.
Substitution: Various alkyl or acyl derivatives.
Condensation: Hydrazones with different aldehyde or ketone substituents.
Scientific Research Applications
2-(4-nitro-1H-pyrazol-1-yl)propanehydrazide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(4-nitro-1H-pyrazol-1-yl)propanehydrazide depends on its specific application. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The nitro group can also participate in redox reactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Nitro-pyrazol-1-yl)-butyric acid hydrazide
- 2-(3,5-Dimethyl-pyrazol-1-yl)-propionic acid hydrazide
- 2-(4-Amino-pyrazol-1-yl)-propionic acid hydrazide
Uniqueness
2-(4-nitro-1H-pyrazol-1-yl)propanehydrazide is unique due to its specific combination of a nitro-substituted pyrazole ring and a propionic acid hydrazide moiety. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-(4-nitropyrazol-1-yl)propanehydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N5O3/c1-4(6(12)9-7)10-3-5(2-8-10)11(13)14/h2-4H,7H2,1H3,(H,9,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACSPBMYSYIOKHL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN)N1C=C(C=N1)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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